molecular formula C8H8N2O4 B13119463 Methyl 6,7-dihydro-[1,4]dioxino[2,3-d]pyrimidine-2-carboxylate

Methyl 6,7-dihydro-[1,4]dioxino[2,3-d]pyrimidine-2-carboxylate

Katalognummer: B13119463
Molekulargewicht: 196.16 g/mol
InChI-Schlüssel: YKTYCJUXRJVQKV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl6,7-dihydro-[1,4]dioxino[2,3-d]pyrimidine-2-carboxylate is a heterocyclic compound that features a unique structure combining a pyrimidine ring with a dioxane moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl6,7-dihydro-[1,4]dioxino[2,3-d]pyrimidine-2-carboxylate typically involves the cyclization of 4,5-dihydroxy-2-methyl-pyrimidine followed by dibromination and oxidation of the methyl group. This process leads to the formation of 6,7-dihydro-[1,4]dioxino[2,3-d]pyrimidine-2-carboxaldehyde, which can undergo various chemical transformations to yield the desired compound .

Industrial Production Methods

These optimizations may include the use of more efficient catalysts, solvents, and reaction conditions to improve yield and reduce costs .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl6,7-dihydro-[1,4]dioxino[2,3-d]pyrimidine-2-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions include various substituted pyrimidine derivatives, which can have different functional groups attached to the dioxane and pyrimidine rings .

Wissenschaftliche Forschungsanwendungen

Methyl6,7-dihydro-[1,4]dioxino[2,3-d]pyrimidine-2-carboxylate has several scientific research applications:

Wirkmechanismus

The mechanism of action of Methyl6,7-dihydro-[1,4]dioxino[2,3-d]pyrimidine-2-carboxylate involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit dihydrofolate reductase, an enzyme involved in DNA synthesis, thereby exerting its effects on rapidly dividing cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Methyl6,7-dihydro-[1,4]dioxino[2,3-d]pyrimidine-2-carboxylate is unique due to its combination of a dioxane moiety with a pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Eigenschaften

Molekularformel

C8H8N2O4

Molekulargewicht

196.16 g/mol

IUPAC-Name

methyl 6,7-dihydro-[1,4]dioxino[2,3-d]pyrimidine-2-carboxylate

InChI

InChI=1S/C8H8N2O4/c1-12-8(11)6-9-4-5-7(10-6)14-3-2-13-5/h4H,2-3H2,1H3

InChI-Schlüssel

YKTYCJUXRJVQKV-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=NC=C2C(=N1)OCCO2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.